2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is an organic compound that features a cyanomethylthio group and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyanomethylthiol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyanomethylthio group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxyphenylacetamide moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-((cyanomethyl)thio)-N-(2-chlorophenyl)acetamide
- 2-((cyanomethyl)thio)-N-(2-fluorophenyl)acetamide
- 2-((cyanomethyl)thio)-N-(2-nitrophenyl)acetamide
Uniqueness
2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10-5-3-2-4-9(10)13-11(14)8-16-7-6-12/h2-5H,7-8H2,1H3,(H,13,14) |
InChI Key |
MKAKIEINVIKKPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSCC#N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC#N |
Origin of Product |
United States |
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